molecular formula C12H12N2O3 B2384392 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid CAS No. 1008665-68-6

4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid

Cat. No. B2384392
M. Wt: 232.239
InChI Key: ILCIRRSQEUVMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of N-(ethoxycarbonyl)methyl substituted ethyl 6,7-difluoro-, 6,7,8-trifluoro- and 5,6,7,8-tetrafluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylates with methyl methacrylate results in the [3 + 2] adducts, hexahydropyrrolo [1,2-a]quinolones .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature and has a melting point of 250°C . The compound has a molecular weight of 232.24 and a molecular formula of C12H12N2O3 .

Scientific Research Applications

GABAA/Benzodiazepine Receptor Interaction

Compounds related to 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid, such as imidazo[1,5-a]quinoxaline amides and carbamates, have been shown to bind with high affinity to the GABAA/benzodiazepine receptor. These compounds exhibit a wide range of intrinsic efficacies, suggesting potential applications in neurological research and drug development (Tenbrink et al., 1994).

Antiproliferative Properties in Cancer Research

A series of 4,5-dihydropyrrolo[1,2-a]quinoxalines have been synthesized and tested for their antiproliferative activity, particularly against GPER-expressing breast cancer cells. These compounds show promising results in cancer research, demonstrating the potential of pyrroloquinoxalinic compounds as anticancer agents (Carullo et al., 2021).

Synthesis of Antibacterial Agents

Research has been conducted on the synthesis and antibacterial activities of derivatives of quinoline carboxylic acids, which are structurally related to 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid. These studies have led to the development of potent antibacterial agents effective against a range of gram-positive and gram-negative bacteria (Ishikawa et al., 1990).

properties

IUPAC Name

4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11-10-2-1-5-14(10)9-4-3-7(12(16)17)6-8(9)13-11/h3-4,6,10H,1-2,5H2,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCIRRSQEUVMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid

CAS RN

1008665-68-6
Record name 4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.